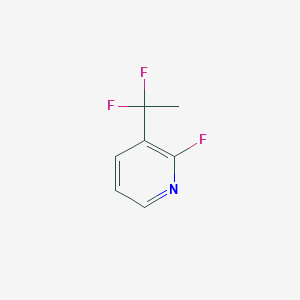

3-(1,1-Difluoroethyl)-2-fluoropyridine

Description

3-(1,1-Difluoroethyl)-2-fluoropyridine (C₇H₆F₃N) is a fluorinated pyridine derivative characterized by a difluoroethyl substituent at position 3 and a fluorine atom at position 2 of the pyridine ring. This compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic influence of the difluoroethyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H6F3N |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

3-(1,1-difluoroethyl)-2-fluoropyridine |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-3-2-4-11-6(5)8/h2-4H,1H3 |

InChI Key |

INFDKVAKLAJWCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=CC=C1)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-Difluoroethyl)-2-fluoropyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a difluoroethylating agent under controlled conditions. For example, the reaction of 2-fluoropyridine with 1,1-difluoroethyl chloride in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of 3-(1,1-Difluoroethyl)-2-fluoropyridine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-(1,1-Difluoroethyl)-2-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium or nickel catalysts are often used in cross-coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .

Scientific Research Applications

3-(1,1-Difluoroethyl)-2-fluoropyridine has several applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its ability to modulate biological activity.

Materials Science: The compound is utilized in the development of advanced materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(1,1-Difluoroethyl)-2-fluoropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoroethyl group can mimic other functional groups, influencing the compound’s pharmacokinetics and pharmacodynamics .

Comparison with Similar Compounds

Positional Isomers: 3-(1,1-Difluoroethyl)-5-fluoropyridine

- Structure : Differs only in the fluorine position (5-fluoro vs. 2-fluoro on the pyridine ring).

- In contrast, the 5-fluoro isomer places fluorine meta to the difluoroethyl group, altering dipole interactions and steric accessibility .

- Implications : Positional differences could influence binding interactions in biological systems or reactivity in synthetic pathways.

2-Acetyl-3-fluoropyridine

- Structure: Replaces the difluoroethyl group with an acetyl moiety (C₇H₆FNO).

- Electronic and Solubility Profile : The acetyl group is more polar than difluoroethyl, increasing solubility in polar solvents but reducing lipophilicity. The electron-withdrawing ketone may further deactivate the pyridine ring compared to the less polar difluoroethyl group .

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

- Structure : A dimeric pyridine derivative (C₁₄H₁₂F₄N₂) with dual difluoroethyl groups.

- Molecular Weight and Lipophilicity: Higher molecular weight (284.25 vs.

- Synthetic Complexity : The dimeric structure implies more challenging synthesis, requiring selective coupling reactions.

5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine

- Structure : Features a difluoropyrrolidine ring and trifluoromethyl group (C₁₀H₉F₅N₂).

- Basicity and Stability : The pyrrolidine nitrogen introduces basicity, which may improve solubility at physiological pH. The trifluoromethyl group enhances metabolic stability compared to difluoroethyl .

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 3-(1,1-Difluoroethyl)-2-fluoropyridine | C₇H₆F₃N | 161.04 | 3-(1,1-Difluoroethyl), 2-Fluoro | Novel, moderate lipophilicity |

| 3-(1,1-Difluoroethyl)-5-fluoropyridine | C₇H₆F₃N | 161.04 | 3-(1,1-Difluoroethyl), 5-Fluoro | Positional isomer with altered dipole |

| 2-Acetyl-3-fluoropyridine | C₇H₆FNO | 153.13 | 2-Acetyl, 3-Fluoro | High polarity, synthetic intermediate |

| Dimeric difluoroethyl pyridine | C₁₄H₁₂F₄N₂ | 284.25 | Dual difluoroethyl groups | High lipophilicity, complex synthesis |

| 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine | C₁₀H₉F₅N₂ | 268.19 | 3,3-Difluoropyrrolidine, 2-Trifluoromethyl | Enhanced solubility, metabolic stability |

Key Research Findings and Implications

- Binding Interactions : Analogs like the inhibitor in demonstrate that difluoroethyl groups contribute to protein binding via hydrophobic and fluorine-specific interactions (e.g., C–F⋯H bonds) .

- Synthetic Challenges : Fluorine positioning and difluoroethyl incorporation require specialized reagents (e.g., fluorinating agents) and regioselective strategies .

- Biological Potential: While direct data on 3-(1,1-Difluoroethyl)-2-fluoropyridine is lacking, its structural resemblance to kinase inhibitors and protease-targeting molecules suggests untapped therapeutic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.